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Compound of Interest

Compound Name: [Tyr11]-Somatostatin

Cat. No.: B15618488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [Tyr11]-Somatostatin, a synthetic

analog of the naturally occurring hormone somatostatin. This document details its molecular

structure, amino acid sequence, and its interaction with somatostatin receptors (SSTRs),

including the downstream signaling pathways. Furthermore, it outlines key experimental

protocols for its synthesis, characterization, and biological evaluation.

Structure and Sequence of [Tyr11]-Somatostatin
[Tyr11]-Somatostatin is a cyclic tetradecapeptide, meaning it is composed of 14 amino acids

arranged in a ring structure. The cyclization is achieved through a disulfide bond between the

cysteine residues at positions 3 and 14. The nomenclature "[Tyr11]" indicates that the native

phenylalanine at position 11 in somatostatin-14 has been substituted with a tyrosine residue.

Amino Acid Sequence: Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Tyr-Thr-Ser-Cys

One-Letter Code: AGCKNFFWKTYTSC

Disulfide Bridge: Cys3-Cys14

The inclusion of a tyrosine residue at position 11 is a critical modification that allows for

radioiodination, typically with 125I, to produce [125I-Tyr11]-Somatostatin. This radiolabeled

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15618488?utm_src=pdf-interest
https://www.benchchem.com/product/b15618488?utm_src=pdf-body
https://www.benchchem.com/product/b15618488?utm_src=pdf-body
https://www.benchchem.com/product/b15618488?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


version is a high-affinity ligand widely used in radioligand binding assays to characterize

somatostatin receptors in various tissues and cell lines.

Data Presentation: Receptor Binding Affinity
[Tyr11]-Somatostatin, particularly in its radiolabeled form, has been instrumental in

characterizing somatostatin receptors. The binding affinity of a ligand to its receptor is a crucial

parameter in pharmacology and drug development, often expressed as the dissociation

constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value for these

parameters indicates a higher binding affinity.

While a comprehensive comparative analysis of [Tyr11]-Somatostatin binding across all five

SSTR subtypes (SSTR1-5) in a single study is not readily available in the public domain,

studies on specific tissues provide valuable insights into its high-affinity binding characteristics.
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0.90 ± 0.20
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Somatostatin Receptor Signaling Pathways
[Tyr11]-Somatostatin exerts its biological effects by binding to somatostatin receptors

(SSTRs), which are members of the G-protein coupled receptor (GPCR) superfamily. There are

five known subtypes of SSTRs (SSTR1-5), and upon ligand binding, they primarily couple to

inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular signaling events that

ultimately lead to the physiological responses associated with somatostatin, such as the

inhibition of hormone secretion and cell proliferation.

The activation of Gi/o proteins by an SSTR leads to the inhibition of adenylyl cyclase, resulting

in decreased intracellular cyclic AMP (cAMP) levels. Additionally, SSTR activation can

modulate other downstream effectors, including ion channels (activation of K+ channels and

inhibition of Ca2+ channels) and protein phosphatases, and can influence the mitogen-

activated protein kinase (MAPK) pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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